molecular formula C19H16N4O B2938689 6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380189-83-1

6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No. B2938689
CAS RN: 2380189-83-1
M. Wt: 316.364
InChI Key: TWWYWHHUVVITCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a derivative of the quinazoline family . Quinazoline derivatives have been designed and synthesized as DNA intercalators . They have been assessed for their cytotoxicity against various cancer cell lines and their inhibitory effect on topoisomerase II (Topo II) .


Synthesis Analysis

The synthesis of similar compounds involves refluxing key compounds in isopropyl alcohol with appropriate amines . This process results in the formation of the final target compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazolo ring fused with a quinazoline ring .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The key compounds are refluxed in isopropyl alcohol with appropriate amines to obtain the final target compounds .

Scientific Research Applications

H1-antihistaminic Agents

A significant area of research for derivatives similar to "6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one" is their potential as new classes of H1-antihistaminic agents. These compounds have been synthesized and investigated for their ability to protect against histamine-induced bronchospasm in animal models, showing significant potential for further development. For example, specific derivatives have demonstrated more potent protection against bronchospasm compared to standard drugs, with minimal sedative effects, making them promising leads for new antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research has also explored the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. These studies aim at designing compounds with potent anticancer activity across a broad panel of cancer cell lines. Derivatives with specific modifications have shown to inhibit tubulin assembly and possess potent anticancer activity, offering insights into the development of new cancer therapeutics (Driowya et al., 2016).

Anticonvulsant Activity

Another avenue of research involves evaluating the anticonvulsant activity of triazoloquinazolin-5-one derivatives. Studies have identified compounds within this class that display significant oral activity against seizures induced by maximal electroshock in mice, suggesting their potential as novel anticonvulsant agents (Zhang et al., 2015).

Antimicrobial and Anticancer Activities

Further studies have synthesized and tested triazoloquinazolin-5-one derivatives for their antimicrobial activities. Some compounds in this series have shown good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. Additionally, certain derivatives have been evaluated for their anticancer activities, revealing promising results against specific cancer cell lines, which could guide the development of new anticancer drugs (Bektaş et al., 2007), (Pokhodylo et al., 2020).

properties

IUPAC Name

6-[(4-ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-3-14-8-10-15(11-9-14)12-22-17-7-5-4-6-16(17)18-20-13(2)21-23(18)19(22)24/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYWHHUVVITCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

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